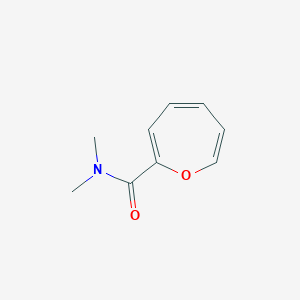
N,N-Dimethyloxepine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyloxepine-2-carboxamide: is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyloxepine-2-carboxamide typically involves the amidation of oxepine-2-carboxylic acid with dimethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and purity . Common reagents used in this process include coupling agents like N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) .
Industrial Production Methods: Industrial production of this compound often employs large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyloxepine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepine-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N,N-Dimethyloxepine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyloxepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide moiety allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
N-methyl-2-pyridone-5-carboxamide: Exhibits anti-fibrotic and anti-inflammatory activities.
Quinoline-2-carboxamide: Studied for its potential therapeutic applications.
Uniqueness: N,N-Dimethyloxepine-2-carboxamide stands out due to its unique oxepine ring structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds with various molecular targets makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
832111-16-7 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N,N-dimethyloxepine-2-carboxamide |
InChI |
InChI=1S/C9H11NO2/c1-10(2)9(11)8-6-4-3-5-7-12-8/h3-7H,1-2H3 |
Clave InChI |
CLYGGGHZOWPOOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


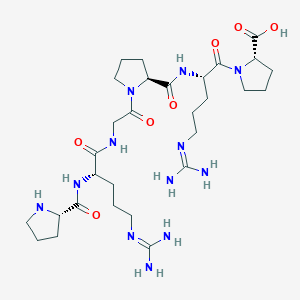

![1-(Chloromethyl)-9-hydroxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14200829.png)

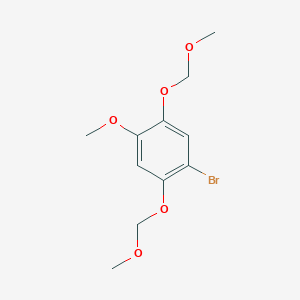
![N-(2-Aminophenyl)-4-[(3-ethyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B14200855.png)
![5-Bromo-1-methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14200860.png)
![3-(Thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]quinoxalin-2-amine](/img/structure/B14200862.png)
![3-[2-(4-Methoxyphenyl)-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14200868.png)
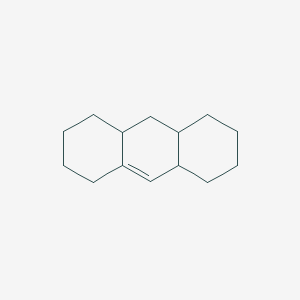
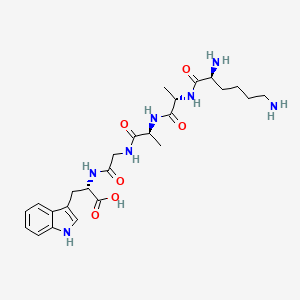
![Benzenamine, 4-(2-benzothiazolyl)-N-[(2-nitrophenyl)methylene]-](/img/structure/B14200877.png)
![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)

